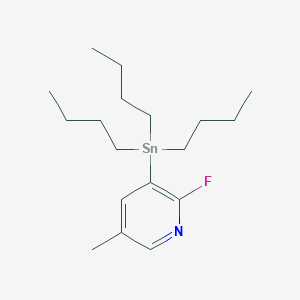

2-Fluoro-5-methyl-3-(tributylstannyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(2-fluoro-5-methylpyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN.3C4H9.Sn/c1-5-2-3-6(7)8-4-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHSJTGMZLOEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC(=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32FNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586034 | |

| Record name | 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025745-87-2 | |

| Record name | 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Strategic Building Block for Complex Synthesis

An In-depth Technical Guide to 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and substituted pyridine rings into lead compounds is a well-established strategy for modulating metabolic stability, binding affinity, and pharmacokinetic properties.[1] this compound has emerged as a valuable and highly versatile building block for this purpose. Its true utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, enabling the efficient construction of complex carbon-carbon bonds.[2][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this reagent, from its fundamental properties and synthesis to its practical application in the laboratory. We will delve into the causality behind experimental choices, provide validated protocols, and address the critical safety considerations associated with organotin chemistry.

Core Properties and Specifications

Understanding the fundamental physicochemical properties of a reagent is paramount for its successful application. The key specifications for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1025745-87-2 | [4][5] |

| Molecular Formula | C₁₈H₃₂FNSn | [5] |

| Molecular Weight | 400.16 g/mol | [6] |

| Appearance | Solid | [6] |

| Storage Conditions | 2-8°C, under inert atmosphere, sealed, dry | [2] |

Synthesis: A Mechanistic Approach

The synthesis of aryl stannanes like this compound typically proceeds via the formation of a highly reactive organometallic intermediate from an aryl halide, which is then quenched with an electrophilic tin species. The most common and reliable method involves a halogen-metal exchange at low temperatures.

The proposed synthesis begins with 3-bromo-2-fluoro-5-methylpyridine, a readily available starting material. The bromine atom is selectively exchanged with lithium using an organolithium reagent such as n-butyllithium (n-BuLi). This choice is dictated by the high reactivity of n-BuLi, which allows the reaction to proceed rapidly at cryogenic temperatures (-78 °C). Conducting the reaction at such low temperatures is critical to prevent unwanted side reactions, such as the decomposition of the sensitive pyridyl-lithium intermediate or reaction at other sites on the pyridine ring. The resulting lithiated species is a potent nucleophile that readily reacts with tributyltin chloride, an electrophilic tin source, to form the desired product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Disclaimer: This protocol involves highly reactive and toxic reagents. It must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).

-

Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-2-fluoro-5-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 equiv, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Stannylation: Add tributyltin chloride (1.1 equiv) dropwise, again maintaining the temperature below -70 °C.

-

Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: Overcoming the Organotin Challenge

A significant drawback of organotin chemistry is the difficulty in removing tin-containing byproducts, which are often toxic and can interfere with subsequent reactions.[7] Standard silica gel chromatography can be ineffective. Experience has shown that specialized techniques are required for achieving high purity.

The primary tin-based impurities are typically unreacted tributyltin chloride and its hydrolysis product, hexabutyldistannoxane. A highly effective purification method involves flash column chromatography using silica gel that has been pre-treated with a base, such as 10% potassium carbonate (K₂CO₃) by weight.[7][8] The basic stationary phase facilitates the irreversible binding of the acidic tin byproducts, allowing the desired, less polar product to elute cleanly.

Experimental Protocol: Purification

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate gradient). Add powdered, anhydrous K₂CO₃ (10% w/w relative to the silica) and mix thoroughly.

-

Column Packing: Pack a chromatography column with the K₂CO₃-silica gel slurry.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with a non-polar solvent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate). Monitor the fractions by thin-layer chromatography (TLC), visualizing with a potassium permanganate (KMnO₄) stain, as organostannanes are often not UV-active.[9]

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Application in Stille Cross-Coupling

The Stille reaction is a powerful and widely used method for forming C-C bonds by coupling an organostannane with an organic electrophile (typically an aryl or vinyl halide/triflate) in the presence of a palladium catalyst.[3] Its success is due in large part to the stability of organostannane reagents to air and moisture and their tolerance of a wide variety of functional groups, making them ideal for complex molecule synthesis.[10]

The catalytic cycle, a cornerstone of palladium-catalyzed reactions, involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The tributylstannyl group from the pyridine reagent is transferred to the palladium center, displacing the halide/triflate and forming a new Pd(II)-R² species. This is typically the rate-determining step.

-

Reductive Elimination: The two organic partners (R¹ and R²) are ejected from the palladium center as the coupled product (R¹-R²), regenerating the active Pd(0) catalyst.[3]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling

-

Reagent Preparation: In a reaction vessel, combine the aryl halide/triflate (1.0 equiv), this compound (1.1-1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF). Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) is crucial to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) under a nitrogen or argon atmosphere and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. If necessary, quench with an aqueous potassium fluoride (KF) solution to precipitate tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through celite.

-

Purification: Extract the product into an organic solvent and purify using standard column chromatography to isolate the desired biaryl compound.

Safety and Handling of Organotin Compounds

Authoritative Grounding: Organotin compounds are known for their significant toxicity.[3][10] Tributyltin derivatives, in particular, are classified as hazardous substances, exhibiting acute oral and dermal toxicity, and are suspected of causing reproductive damage and long-term organ damage through prolonged exposure.[6]

-

Personal Protective Equipment (PPE): Always use a certified fume hood. Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles.

-

Handling: Handle as a solid in a well-ventilated area to avoid dust inhalation. Solutions should be transferred via syringe or cannula.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep the container tightly sealed.[2]

-

Waste Disposal: All organotin waste, including contaminated solvents, silica gel, and disposable labware, must be collected in a designated, sealed hazardous waste container for professional disposal according to institutional and national regulations. Do not dispose of organotin waste down the drain.

Conclusion

This compound is a powerful synthetic intermediate whose value is firmly established in the field of drug discovery. While the inherent challenges of organotin chemistry—namely toxicity and purification—require careful consideration and specialized handling protocols, the reagent's ability to facilitate the construction of complex, fluorinated pyridine-containing molecules via the Stille coupling makes it an indispensable tool. By understanding the mechanistic principles behind its synthesis, purification, and application, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics.

References

- BenchChem. An In-depth Technical Guide on the Initial Isolation and Purification of Organotin Hydroxides (Hydroxystannanes).

- MySkinRecipes. 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine.

- Sigma-Aldrich. 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine AldrichCPR.

- ChemicalBook. This compound | 1025745-87-2.

- ACS Publications. A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry.

- PubChem. 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine.

- Shandong Look Chemical. An efficient method for removing organotin impurities.

- Organic Syntheses. Preparation of Tributyl(chloromethyl)stannane.

- PubChem. 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine.

- Echemi. This compound.

- Wikipedia. Stille reaction.

- ResearchGate. Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?.

- Thermo Fisher Scientific. Stille Cross-Coupling Reaction.

- Pearson+. Predict the product of the following Stille coupling reactions.

- MSU Chemistry. Stille Couplings Catalytic in Tin: A “Sn−F” Approach.

- ACS Publications. Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. Organic Letters.

- MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine [myskinrecipes.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. This compound | 1025745-87-2 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sdlookchem.com [sdlookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]

2-Fluoro-5-methyl-3-(tributylstannyl)pyridine molecular weight

An In-Depth Technical Guide to 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine: Properties, Synthesis, and Application in Palladium-Catalyzed Cross-Coupling

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a critical organostannane reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, its synthetic utility, and the mechanistic principles that govern its reactivity, particularly within the context of Stille cross-coupling reactions.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its strategic functionalization is a cornerstone of medicinal chemistry. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, bioavailability, and binding affinity for biological targets.[1][2] this compound emerges as a highly valuable building block that combines the privileged pyridine core with the synthetic versatility of an organostannane.

This reagent is primarily designed for use in palladium-catalyzed Stille cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[3][4] Its utility lies in its ability to introduce the 2-fluoro-5-methylpyridine moiety into complex molecular architectures, a common objective in the synthesis of novel drug candidates, particularly in the development of kinase inhibitors and therapies for oncology and central nervous system disorders.[5] The stability of organostannanes to air and moisture, coupled with their tolerance for a wide range of functional groups, makes them robust reagents in complex synthetic campaigns.[3][4]

Core Physicochemical and Safety Data

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe utilization. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 400.2 g/mol | [6] |

| Molecular Formula | C₁₈H₃₂FNSn | [6] |

| CAS Number | 1025745-87-2 | [6] |

| Appearance | Solid (typical) | |

| Synonyms | Tributyl-(2-fluoro-5-methylpyridin-3-yl)stannane | [6] |

Safety Profile: Organotin compounds are notoriously toxic.[3][4] It is imperative to handle this reagent with appropriate engineering controls and personal protective equipment.

| Hazard Statement | Classification |

| H301 | Toxic if swallowed |

| H312 | Harmful in contact with skin |

| H315 / H319 | Causes skin and serious eye irritation |

| H360FD | May damage fertility or the unborn child |

| H372 | Causes damage to organs through prolonged or repeated exposure |

| H410 | Very toxic to aquatic life with long-lasting effects |

| Data sourced from supplier safety information. |

The Stille Reaction: A Mechanistic Framework

The primary application of this compound is the Stille cross-coupling reaction. This reaction facilitates the formation of a new carbon-carbon bond between an organostannane (R¹-SnR₃) and an organic electrophile (R²-X), catalyzed by a palladium complex.[3][4] The catalytic cycle, illustrated below, is a self-validating system where the active Pd(0) catalyst is regenerated, allowing for high turnover with substoichiometric catalyst loading.

The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the organic electrophile (R²-X), forming a Pd(II) complex.[4]

-

Transmetalation: The organic group (R¹) from the organostannane is transferred to the palladium center, displacing the halide. This is often the rate-determining step of the reaction.[7]

-

Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium complex, which is simultaneously reduced back to its active Pd(0) state, thus closing the catalytic loop.[4]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Synthesis of this compound

The synthesis of aryl stannanes typically involves the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a trialkyltin halide.[8] The following is a representative workflow for the preparation of the title compound, grounded in established organometallic principles.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: A Self-Validating Approach

-

Reactor Preparation: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, multi-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Causality: The use of anhydrous conditions and an inert atmosphere is critical. The organolithium intermediate is extremely reactive towards water and oxygen. The low temperature is required to control the exothermic halogen-metal exchange and prevent side reactions.

-

-

Halogen-Metal Exchange: To the cooled THF, add 3-bromo-2-fluoro-5-methylpyridine. Slowly, add a solution of n-butyllithium (typically 1.1 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at -78 °C.

-

Self-Validation: The formation of the lithiated species can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation via ¹H NMR or mass spectrometry.

-

-

Stannylation: Add tributyltin chloride (Bu₃SnCl, typically 1.2 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

Causality: The electrophilic tin reagent is added to quench the nucleophilic organolithium intermediate. Allowing the reaction to warm ensures the reaction proceeds to completion.

-

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

-

Causality: The aqueous quench protonates any remaining organolithium and hydrolyzes excess reagents. Chromatography is necessary to remove the nonpolar tributyltin byproducts from the desired product.

-

Application: A Protocol for Stille Coupling

This protocol describes a representative Stille coupling between this compound and an aryl bromide partner.

Materials and Reagents

-

This compound (1.1 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Optional: Co-catalyst/additive (e.g., CuI)

Step-by-Step Methodology

-

Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, this compound, and the palladium catalyst to a Schlenk flask equipped with a stir bar and condenser.

-

Causality: While the organostannane is relatively air-stable, the Pd(0) catalyst is sensitive to oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.

-

-

Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

-

Causality: Degassing the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon) removes dissolved oxygen which can deactivate the catalyst.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress.

-

Self-Validation: Reaction progress can be reliably monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by LC-MS or GC-MS. The disappearance of starting materials and the appearance of the higher R_f product spot (or new mass peak) validates the reaction's progression.

-

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (KF). This step helps to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[4] Further purify the crude product by flash column chromatography.

-

Trustworthiness: The KF wash is a standard and trusted method for simplifying the purification of Stille coupling products by removing the majority of the toxic and often difficult-to-separate tin waste.

-

References

-

Wikipedia. Stille reaction. [Link]

-

Chem Help ASAP. Stille cross-coupling reaction. [Link]

-

Farina, V. New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]

-

ResearchGate. Stille coupling reactions with organostannanes. [Link]

-

MySkinRecipes. 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine. [Link]

-

PubChem. 2-Fluoro-3-(tributylstannyl)pyridine. [Link]

-

PubChem. 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine. [Link]

-

PubChem. 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine. [Link]

-

PubChem. This compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

PubChemLite. 2-fluoro-5-(tributylstannyl)pyridine. [Link]

-

ChemUniverse. Request A Quote. [Link]

-

ACS Publications. Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine

Introduction: A Key Building Block in Modern Drug Discovery

2-Fluoro-5-methyl-3-(tributylstannyl)pyridine is a specialized organometallic reagent that has garnered significant interest within the pharmaceutical and agrochemical industries.[1] Its utility lies in its role as a versatile intermediate in cross-coupling reactions, most notably the Stille coupling, which allows for the precise introduction of the 2-fluoro-5-methylpyridyl moiety into complex molecular architectures.[2] This structural motif is of particular importance in medicinal chemistry, where the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The pyridine core, a common scaffold in biologically active compounds, further underscores the significance of this reagent in the synthesis of novel therapeutics, particularly in areas such as oncology and central nervous system disorders.[2] This guide provides a comprehensive overview of the synthetic methodology for preparing this compound, delving into the underlying reaction mechanisms, experimental protocols, and critical safety considerations.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is typically achieved through a two-step process commencing from a readily available starting material, 3-bromo-2-fluoro-5-methylpyridine. The core of this strategy involves a lithium-halogen exchange reaction to generate a highly reactive organolithium intermediate, which is subsequently quenched with tributyltin chloride to afford the desired product.

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-2-fluoro-5-methylpyridine | 34552-16-4 | C₆H₅BrFN | 190.01 |

| n-Butyllithium (n-BuLi) in hexanes | 109-72-8 | C₄H₉Li | 64.06 |

| Tributyltin chloride (Bu₃SnCl) | 1461-22-9 | C₁₂H₂₇ClSn | 325.50 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 |

| Saturated aqueous ammonium chloride | 12125-02-9 | NH₄Cl | 53.49 |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Experimental Procedure

Step 1: Generation of the Organolithium Intermediate

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 3-bromo-2-fluoro-5-methylpyridine (1.0 equivalent).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium intermediate can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the incorporation of deuterium.

Step 2: Stannylation

-

To the cold (-78 °C) solution of the organolithium intermediate, add tributyltin chloride (1.2 equivalents) dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a colorless oil.

Mechanistic Insights

The synthesis hinges on two fundamental organometallic transformations: lithium-halogen exchange and stannylation.

Lithium-Halogen Exchange

The reaction of 3-bromo-2-fluoro-5-methylpyridine with n-butyllithium results in a lithium-halogen exchange, a process favored for the preparation of aryllithium reagents.[3] The highly polarized carbon-lithium bond in n-butyllithium facilitates the nucleophilic attack on the bromine atom of the pyridine ring, leading to the formation of the more stable 2-fluoro-5-methyl-3-lithiopyridine and n-butyl bromide. This reaction is typically performed at low temperatures (-78 °C) to prevent side reactions, such as the deprotonation of THF by the strongly basic n-butyllithium.[3][4]

Caption: Key mechanistic steps in the synthesis.

Stannylation

The in situ generated organolithium species is a potent nucleophile. The subsequent addition of tributyltin chloride, an electrophilic tin reagent, results in the formation of a new carbon-tin bond.[5] The lithium cation and the chloride anion combine to form lithium chloride as a byproduct. This step is generally efficient and high-yielding.

Safety and Handling

n-Butyllithium: n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[6] It also reacts violently with water.[6] All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

Tributyltin chloride: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[7] They can be absorbed through the skin.[8] Appropriate PPE is mandatory.

Waste Disposal: Organotin waste is hazardous and must be disposed of according to institutional and local regulations.[9] Quenching with an oxidizing agent followed by proper disposal is a common practice.

Application in Stille Cross-Coupling

The synthesized this compound is a valuable reagent for Stille cross-coupling reactions.[10][11] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the organostannane and an organic halide or triflate.[10][12] The Stille reaction is known for its tolerance of a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules.[12][13]

Caption: Generalized Stille cross-coupling reaction.

Conclusion

The synthesis of this compound is a well-established yet technically demanding process that provides access to a crucial building block for modern drug discovery. A thorough understanding of the reaction mechanism, meticulous attention to experimental detail, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The utility of the final product in Stille cross-coupling reactions ensures its continued importance in the construction of novel and medicinally relevant heterocyclic compounds.

References

- MySkinRecipes. 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine.

- Journal of the Chemical Society C. Polyhalogenoaromatic compounds. Part XIX.

- Journal of the Chemical Society C. Polyhalogenoaromatic compounds. Part VII. Reaction of 4-substituted tetrachloropyridines with n-butyl-lithium, the generation of 2-pyridynes, and their trapping as adducts with furan. RSC Publishing.

- X-MOL. What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?.

- n-Butyllithium: A Comprehensive Review of Properties, Prapar

- HETEROCYCLES.

- Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermedi

- Wikipedia. n-Butyllithium.

- PubChem. 2-Bromo-3-fluoro-5-methylpyridine.

- Echemi. This compound.

- Sigma-Aldrich. 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine AldrichCPR.

- Common Organic Chemistry. n-Butyllithium (n-BuLi).

- Wikipedia. Stille reaction.

- BLD Pharm.

- NROChemistry. Stille Coupling.

- Patsnap. Synthesis method of 3-bromo-5-methylpyridine.

- Thermo Fisher Scientific. Stille Cross-Coupling Reaction.

- Journal of the Chemical Society, Dalton Transactions. Lithiation of 2-Me₃SiCHRC₅H₄N(R = H or SiMe₃): influence of solvent on the nature of the product (from X-ray structure determinations) and asymmetric induction. A note on the lithiation of some analogous 3- and 4-methylpyridines. RSC Publishing.

- Synchem. 3-Bromo-2-fluoro-5-methylpyridine.

- Google Patents. Preparation method of fluoropyridine compounds.

- PubChem. Tributyltin Chloride.

- BenchChem. Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole.

- ChemicalBook. 3-Amino-2-bromo-5-methylpyridine synthesis.

- CymitQuimica. 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine.

- Wikipedia. Tributyltin chloride.

- ChemUniverse. Request A Quote.

- MedChemExpress. 2-Bromo-3-fluoro-5-methylpyridine.

- BLDpharm. 2-(Bromomethyl)-5-fluoro-3-methylpyridine.

- Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- ResearchGate. How do you get rid of organotin waste (excess reagents, side products, etc.)

- Wikipedia. Organotin chemistry.

- Organic Syntheses. tributyl(3-methyl-2-butenyl)tin.

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine [myskinrecipes.com]

- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 5. Tributyltin chloride - Wikipedia [en.wikipedia.org]

- 6. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]

- 7. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 8. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: A Key Building Block in Medicinal Chemistry

2-Fluoro-5-methyl-3-(tributylstannyl)pyridine is a specialized organometallic pyridine derivative of significant interest to researchers and scientists in the field of drug development. Its unique trifunctional structure—a fluorinated pyridine ring, a methyl group, and a tributylstannyl moiety—positions it as a versatile and valuable building block in the synthesis of complex organic molecules. The strategic incorporation of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1][2][3] The pyridine scaffold itself is a common feature in many biologically active compounds.[1] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1025745-87-2 | [4] |

| Molecular Formula | C₁₈H₃₂FNSn | [4] |

| Molecular Weight | 400.2 g/mol | [4] |

| Exact Mass | 401.154081 | [4] |

| IUPAC Name | tributyl(2-fluoro-5-methylpyridin-3-yl)stannane | [5] |

Synthesis and Characterization

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may need to prepare it in-house or modify the procedure for related analogues. The synthesis of this compound typically involves a two-step process: the preparation of a suitable halogenated precursor, followed by a stannylation reaction.

A general pathway for the synthesis of fluorinated pyridines often involves diazotization of an aminopyridine in the presence of a fluoride source (e.g., the Balz-Schiemann reaction or variations thereof), or through nucleophilic aromatic substitution on an activated pyridine ring.[6]

Note on Spectroscopic Data: Detailed, publicly available spectroscopic data (¹H, ¹³C, ¹⁹F NMR, IR, MS) for this compound is not readily found in the scientific literature. Researchers using this compound are advised to perform their own full characterization to confirm its identity and purity.

Core Application: The Stille Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the Stille cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the stannane and an organic electrophile, typically an aryl, heteroaryl, or vinyl halide or triflate. The Stille reaction is renowned for its tolerance of a wide variety of functional groups and its relatively mild reaction conditions.[7]

The general catalytic cycle of the Stille reaction is depicted below:

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Exemplary Protocol for a Stille Cross-Coupling Reaction

The following is a detailed, step-by-step protocol for a generic Stille coupling reaction, which can be adapted for use with this compound.

Materials:

-

Aryl halide or triflate (1.0 equiv)

-

This compound (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., DMF, toluene, or dioxane)

-

Optional: Additives such as a copper(I) co-catalyst (e.g., CuI) or a lithium chloride salt.

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

Experimental Workflow:

Caption: A general experimental workflow for a Stille cross-coupling reaction.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) oxidation state, is sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures catalytic activity.

-

Anhydrous and Degassed Solvent: Water can interfere with the reaction, and dissolved oxygen can deactivate the catalyst. Using dry and degassed solvents is crucial for reproducible and high-yielding reactions.

-

Additives:

-

Copper(I) Iodide (CuI): Can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.

-

Lithium Chloride (LiCl): Can facilitate the reaction by forming more reactive organotin species and preventing catalyst inhibition.

-

-

Aqueous KF Work-up: Tributyltin byproducts can be difficult to remove during purification. Washing the reaction mixture with an aqueous solution of potassium fluoride precipitates the tin species as insoluble tributyltin fluoride, which can be removed by filtration.

Applications in Drug Discovery and Medicinal Chemistry

The 2-fluoro-5-methylpyridine moiety is a valuable pharmacophore in modern drug discovery. The introduction of fluorine can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism.[3]

This specific building block is particularly useful in the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The ability to introduce diverse substituents at the 3-position of the pyridine ring via Stille coupling makes this compound a key intermediate in the synthesis of novel kinase inhibitors for oncology and other therapeutic areas.[8]

-

Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by the fluoro- and methyl groups can improve the blood-brain barrier penetration and pharmacokinetic profile of CNS drug candidates.

-

Agrochemicals: The principles of medicinal chemistry are often transferable to the design of new pesticides and herbicides, where substituted pyridines are also a common structural motif.

Safety and Handling of Organotin Compounds

This compound is an organotin compound and must be handled with extreme care due to the high toxicity associated with this class of reagents.

Core Safety Requirements:

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended.

-

Eye Protection: Safety goggles and a face shield must be worn.

-

Lab Coat: A chemically resistant lab coat is required.

-

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use syringes and cannulas for transferring the reagent.

-

Waste Disposal: All organotin waste, including contaminated glassware and PPE, is considered hazardous and must be disposed of according to institutional and regulatory guidelines. A common practice is to quench residual organotin compounds with a solution of iodine in an appropriate solvent before disposal.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex, biologically active molecules. Its utility in Stille cross-coupling reactions provides a reliable method for the construction of carbon-carbon bonds, enabling the exploration of novel chemical space in drug discovery and medicinal chemistry. While its synthesis is not trivial and its handling requires strict safety precautions due to the toxicity of organotin compounds, its value as a building block for creating innovative therapeutics is undisputed. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of specialized reagents like this compound will continue to increase.

References

-

The Role of Fluorinated Pyridines in Modern Drug Discovery . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

This compound PubChem CID 16427125 . PubChem. [Link]

-

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine . MySkinRecipes. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . MDPI. [Link]

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine . PubMed. [Link]

- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

-

n-fluoropyridinium triflate . Organic Syntheses. [Link]

- Preparation method of fluoropyridine compounds.

-

EP 2 368 550 B1 . European Patent Office. [Link]

- Preparation of (trifluoromethyl)pyridines.

-

The role of fluorine in medicinal chemistry . PubMed. [Link]

Sources

- 1. 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | C18H32FNSn | CID 16427124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. echemi.com [echemi.com]

- 5. This compound | C18H32FNSn | CID 16427125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. 2-Fluoro-3-(tributylstannyl)pyridine | C17H30FNSn | CID 11090319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine [myskinrecipes.com]

A Senior Application Scientist's Technical Guide to 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth overview of 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine, a specialized organotin reagent pivotal for the synthesis of complex heterocyclic molecules in pharmaceutical research and development. This document details the compound's chemical and physical properties, outlines a representative synthetic route, and provides a comprehensive protocol for its application in Palladium-catalyzed Stille cross-coupling reactions. Furthermore, this guide addresses the critical aspects of handling, safety, and the removal of organotin byproducts, which are paramount considerations in drug development. A curated list of commercial suppliers is also provided to facilitate the procurement of this key building block for researchers and scientists.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic incorporation of fluorine atoms into these structures can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This compound (CAS No. 1025745-87-2) has emerged as a valuable building block for the precise introduction of the 2-fluoro-5-methylpyridine moiety into target molecules. Its primary utility lies in the Stille cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1]

This guide serves as a practical resource for researchers, offering both theoretical grounding and actionable protocols to effectively utilize this reagent in the synthesis of novel chemical entities destined for drug discovery pipelines.

Chemical & Physical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

| Property | Value | Reference |

| CAS Number | 1025745-87-2 | |

| Molecular Formula | C₁₈H₃₂FNSn | |

| Molecular Weight | 400.2 g/mol | |

| Appearance | Solid (Typical) | [2] |

| Synonyms | tributyl-(2-fluoro-5-methylpyridin-3-yl)stannane |

Synthesis Pathway: A Representative Protocol

While specific industrial synthesis routes are often proprietary, a plausible and effective method for the preparation of this compound involves a lithium-halogen exchange of a suitable brominated precursor, followed by quenching with tributyltin chloride. This approach is analogous to established procedures for similar organostannane preparations.[3]

The logical starting material for this synthesis is 2-Fluoro-3-bromo-5-methylpyridine. The overall transformation is depicted below:

Sources

The Strategic Incorporation of Fluorinated Pyridines in Modern Medicinal Chemistry: A Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of molecular properties is paramount to successful therapeutic design. Among the vast arsenal of chemical scaffolds, the pyridine ring holds a privileged position, present in over 7000 drug candidates.[1] Its utility is significantly amplified through the introduction of fluorine, an element that bestows a unique combination of physicochemical and pharmacological advantages. This guide provides an in-depth exploration of the applications of fluorinated pyridines in medicinal chemistry, delving into the rationale behind their use, synthetic methodologies, and their role in several FDA-approved therapeutics.

The Fluorine Factor: Unlocking Enhanced Drug-Like Properties

The substitution of hydrogen with fluorine, a bioisostere of similar size, can dramatically alter a molecule's properties without significantly increasing its steric bulk.[2] This seemingly simple substitution can lead to profound improvements in a drug candidate's profile. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are central to these effects.[3]

Modulation of Physicochemical Properties

The introduction of fluorine onto a pyridine ring can fine-tune several key parameters that govern a drug's behavior in the body:

-

Basicity (pKa): The electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridine nitrogen. This modulation of basicity is crucial for optimizing a drug's solubility, absorption, and interaction with its biological target.[2] A lower pKa can reduce unwanted interactions with acidic organelles and improve oral bioavailability.

-

Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom on an aromatic ring can increase lipophilicity, the introduction of a trifluoromethyl group often decreases it. This allows for precise control over a molecule's ability to cross cellular membranes and distribute throughout the body.[2]

-

Metabolic Stability: The exceptional strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] By strategically placing fluorine atoms at sites susceptible to metabolic oxidation, the metabolic half-life of a drug can be significantly extended, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[3][5] For instance, incorporating fluorine at the para-position of a phenyl ring can slow the rate of bodily clearance by as much as 108-fold.[4]

Below is a table illustrating the impact of fluorination on the physicochemical properties of pyridine derivatives.

| Compound | pKa | LogP | Rationale for Change |

| Pyridine | 5.23 | 0.65 | Baseline |

| 2-Fluoropyridine | -0.44 | 1.13 | The highly electronegative fluorine atom at the 2-position strongly withdraws electron density from the ring and the nitrogen atom, significantly reducing basicity. The fluorine atom also increases the molecule's nonpolar surface area, leading to a higher LogP. |

| 3-Fluoropyridine | 2.97 | 0.93 | Fluorine at the 3-position has a less pronounced, but still significant, electron-withdrawing effect on the nitrogen, resulting in a decrease in pKa compared to pyridine. The increase in LogP is due to the added nonpolar character. |

| 4-Fluoropyridine | 1.95 | 0.89 | Similar to the 3-fluoro isomer, the fluorine at the 4-position reduces the basicity of the pyridine nitrogen through its inductive effect. The LogP is also increased. |

Data for pyridine obtained from PubChem. Data for fluorinated pyridines are representative and can vary based on experimental conditions.

Enhancing Biological Activity

Beyond physicochemical modifications, fluorination can directly impact a drug's interaction with its target:

-

Binding Affinity: The introduction of fluorine can lead to new, favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the drug's potency.[3]

-

Conformational Control: The unique stereoelectronic properties of the C-F bond can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to its target receptor.

Synthetic Strategies for Accessing Fluorinated Pyridines

A variety of synthetic methods are available for the preparation of fluorinated pyridines, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the complexity of the starting materials.

The Balz-Schiemann Reaction

A classic method for introducing fluorine onto an aromatic ring, the Balz-Schiemann reaction involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. While effective, this reaction can be hazardous due to the potentially explosive nature of the diazonium intermediate.

Experimental Protocol: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

Materials:

-

4-Aminopyridine

-

42% aqueous solution of HBF4

-

Sodium nitrite

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Calcium hydride (CaH2)

Procedure:

-

In a two-necked round-bottomed flask equipped with a thermometer and a magnetic stir bar, dissolve 14.4 g (153 mmol) of 4-aminopyridine in a 42% aqueous solution of HBF4 by heating to 40°C.

-

Cool the solution to 5-7°C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

-

Slowly add 12.0 g (174 mmol) of sodium nitrite to the suspension, maintaining the temperature between 5-9°C. The addition should take approximately 90 minutes.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10°C, then allow it to warm to 25°C.

-

Slowly add the reaction mixture to a solution of 30.0 g (357 mmol) of NaHCO3 in 200 mL of water.

-

Remove the resulting brown, gummy precipitates by decantation and filtration.

-

Extract the filtrate with CH2Cl2 (2 x 200 mL).

-

Separately extract the residual suspension containing the brown precipitates with CH2Cl2 (2 x 100 mL).

-

Combine the organic layers and dry with anhydrous Na2SO4.

-

Filter the solution and add 5 g of well-crushed CaH2 to thoroughly dry the solution overnight.

-

Remove the solvent by distillation, raising the oil bath temperature to 135°C to ensure complete removal of CH2Cl2.

The Halex (Halogen Exchange) Reaction

The Halex reaction is a nucleophilic aromatic substitution where a chloride or bromide on the pyridine ring is displaced by a fluoride ion, typically from a source like potassium fluoride (KF). This reaction is often carried out at high temperatures in a polar aprotic solvent.

Experimental Protocol: General Procedure for the Halex Reaction

Materials:

-

Chloropyridine derivative

-

Potassium fluoride (KF)

-

Polar aprotic solvent (e.g., DMSO, DMF)

-

Phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)

Procedure:

-

In a reaction vessel, combine the chloropyridine derivative, an excess of KF, and the polar aprotic solvent.

-

If the reaction is sluggish, add a catalytic amount of a phase-transfer catalyst.

-

Heat the reaction mixture to a high temperature (typically >150°C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over a suitable drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Direct C-H Fluorination

More recently, methods for the direct fluorination of C-H bonds on the pyridine ring have been developed, offering a more atom-economical approach. These reactions often employ electrophilic fluorinating reagents and may be mediated by transition metal catalysts.

Experimental Protocol: Direct C-H Fluorination of 2-Phenylpyridine

Materials:

-

2-Phenylpyridine

-

Anhydrous acetonitrile (MeCN)

-

Silver(II) fluoride (AgF2)

Procedure:

-

To an oven-dried 1-L round-bottomed flask, add 560 mL of anhydrous MeCN and 6.98 g (45.0 mmol) of 2-phenylpyridine.

-

Fit the flask with a rubber septum, a nitrogen inlet, and a thermocouple, and place it in an ambient temperature water bath.

-

With vigorous stirring (700-900 rpm), add 19.7 g (135 mmol) of AgF2 in one portion.

-

Age the reaction mixture at ambient temperature and monitor for completion by TLC.

-

Upon completion, filter the reaction mixture over Celite to remove insoluble silver salts.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-fluoro-6-phenylpyridine product.

Synthesis of Fluorinated Piperidines

Fluorinated piperidines, important scaffolds in their own right, can be accessed through the hydrogenation of the corresponding fluorinated pyridines.

Experimental Protocol: Catalytic Hydrogenation of Fluoropyridines

Materials:

-

Fluoropyridine derivative

-

Palladium on carbon (Pd/C) catalyst

-

Solvent (e.g., methanol, ethanol)

-

Acid (e.g., HCl, H2SO4)

-

Hydrogen gas source

Procedure:

-

In a hydrogenation vessel, dissolve the fluoropyridine derivative in the chosen solvent.

-

Add a catalytic amount of Pd/C.

-

Acidify the mixture with the chosen acid.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC-MS or NMR).

-

Carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, basify the residue and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product as needed.

Case Studies: Fluorinated Pyridines in FDA-Approved Drugs

The strategic incorporation of fluorinated pyridines has led to the development of several successful drugs across various therapeutic areas.

Vericiguat (Verquvo®)

-

Therapeutic Indication: Treatment of symptomatic chronic heart failure.

-

Mechanism of Action: Vericiguat is a stimulator of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide signaling pathway. By stimulating sGC, it leads to vasodilation and has cardioprotective effects.

-

Role of the Fluorinated Pyridine: The 5-fluoropyridine moiety in Vericiguat is crucial for its pharmacological profile. The fluorine atom enhances the molecule's metabolic stability, leading to a lower clearance rate and a longer half-life in the body.[3] This improved pharmacokinetic profile allows for once-daily dosing.

Synthetic Workflow for Vericiguat

Caption: Key steps in the synthesis of Vericiguat.

Piflufolastat F-18 (Pylarify®)

-

Therapeutic Indication: A radioactive diagnostic agent for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA)-positive lesions in men with prostate cancer.

-

Mechanism of Action: Piflufolastat F-18 binds with high affinity to PSMA, which is overexpressed on the surface of most prostate cancer cells. The attached fluorine-18 radionuclide allows for the visualization of these cells using PET imaging.

-

Role of the Fluorinated Pyridine: The 6-[18F]fluoronicotinic acid core is the key component that carries the positron-emitting isotope. The choice of a fluorinated pyridine allows for a relatively straightforward and high-yielding radiolabeling reaction, which is critical given the short half-life of fluorine-18 (approximately 110 minutes).

Radiolabeling Workflow for Piflufolastat F-18

Caption: Automated synthesis workflow for Piflufolastat F-18.

Future Outlook and Emerging Trends

The application of fluorinated pyridines in medicinal chemistry continues to evolve. Current research is focused on the development of novel fluorination methodologies that offer greater selectivity and functional group tolerance. The synthesis of complex, polyfluorinated pyridine derivatives is also an area of active investigation, with the potential to unlock new regions of chemical space and lead to the discovery of therapeutics with novel mechanisms of action. Furthermore, the use of fluorinated pyridines as 19F NMR probes for studying biological systems is a growing field, offering a non-invasive tool for monitoring drug metabolism and target engagement in real-time.

Conclusion

Fluorinated pyridines represent a powerful and versatile tool in the medicinal chemist's armamentarium. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical properties, enhancement of metabolic stability, and improvement of biological activity. With a growing number of synthetic methods available for their preparation and a proven track record in FDA-approved drugs, the future for fluorinated pyridines in the development of new and improved therapeutics is bright.

References

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv. Retrieved January 17, 2026, from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Automated synthesis of [18F]DCFPyL via direct radiofluorination and validation in preclinical prostate cancer models. (2016, May 4). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-Fluoro-6-phenylpyridine. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Role of Fluorine in Drug Design and Drug Action | Request PDF. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Pyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Enduring Utility and Evolving Landscape of Organotin Compounds in Organic Synthesis: A Technical Guide

Abstract

For decades, organotin compounds have served as powerful and versatile reagents in the synthetic chemist's toolkit. Their unique reactivity has enabled the construction of complex molecular architectures, proving indispensable in the total synthesis of natural products and the development of novel pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the pivotal role of organotin compounds in organic synthesis. Beyond a mere recitation of reactions, this guide delves into the mechanistic underpinnings and practical considerations that govern their application. We will explore the cornerstone reactions, such as the Stille cross-coupling and the Barton-McCombie deoxygenation, providing not only detailed experimental protocols but also the rationale behind the choice of reagents and conditions. Furthermore, this guide addresses the inherent toxicity of organotin compounds, outlining best practices for their safe handling and removal, and critically examines the development of greener, tin-free alternatives that are shaping the future of sustainable organic synthesis.

Introduction: A Historical Perspective and Fundamental Properties

The journey of organotin chemistry began in the mid-19th century with Edward Frankland's synthesis of diethyltin diiodide.[1] However, it was the advent of modern synthetic methods in the 20th century that truly unlocked the potential of these compounds. Organotin reagents, characterized by the presence of a tin-carbon bond, exhibit a remarkable balance of stability and reactivity.[2] They are generally stable to air and moisture, a significant practical advantage over many other organometallic reagents.[3]

The reactivity of organotin compounds is largely dictated by the nature of the organic substituents and the other groups attached to the tin atom. Tetraorganostannanes (R₄Sn) are the most stable, while organotin hydrides (R₃SnH), halides (R₃SnX), and alkoxides (R₃SnOR') display a rich and varied reaction chemistry.[4][5] The polarity of the Sn-C bond and the ability of tin to expand its coordination sphere are key to understanding their utility in a wide range of transformations.

The Cornerstone of C-C Bond Formation: The Stille Cross-Coupling Reaction

The palladium-catalyzed cross-coupling of organostannanes with organic halides or pseudohalides, known as the Stille reaction, stands as a landmark achievement in organic synthesis.[6] Its broad functional group tolerance and reliability have cemented its place in the synthesis of complex molecules, including pharmaceuticals and materials.[7][8]

The Catalytic Cycle: A Mechanistic Deep Dive

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[9][10] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic electrophile (R¹-X), forming a Pd(II) complex.[6][9] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the R¹ group.[11]

-

Transmetalation: This is often the rate-determining step. The organostannane (R²-SnR₃) transfers its R² group to the palladium center, displacing the halide.[9][11] The facility of this step depends on the nature of the R² group, with a general reactivity trend of alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[11]

-

Reductive Elimination: The newly formed R¹-R² bond is forged as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. grokipedia.com [grokipedia.com]

- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

The Stille Reaction: A Technical Guide to a Cornerstone of C-C Bond Formation

Introduction: The Enduring Power of a Palladium-Catalyzed Workhorse

In the vast arsenal of synthetic organic chemistry, the Stille cross-coupling reaction stands as a testament to the power and versatility of palladium catalysis. First brought to prominence by the extensive work of John K. Stille, this reaction facilitates the formation of a carbon-carbon bond between an organostannane (organotin) reagent and an organic electrophile, typically a halide or pseudohalide.[1][2] Despite the emergence of other powerful cross-coupling methods, the Stille reaction maintains its relevance, particularly in the synthesis of complex molecules, natural products, and pharmaceuticals.[3][4] Its enduring appeal lies in the remarkable stability of organostannane reagents to air and moisture, their broad functional group tolerance, and the generally mild reaction conditions required for their successful implementation.[5][6] This guide provides an in-depth exploration of the Stille reaction, from its core mechanistic principles to practical, field-proven protocols, designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

The Heart of the Matter: The Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[1][5] While the detailed mechanism can be complex and influenced by various factors, it is fundamentally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

-

Oxidative Addition: The cycle commences with the reaction of the active Pd(0) catalyst with the organic electrophile (R¹-X). This step involves the insertion of the palladium atom into the carbon-halogen or carbon-pseudohalide bond, leading to the formation of a Pd(II) complex.[1][8] This oxidative addition typically proceeds with retention of stereochemistry at the carbon center.

-

Transmetalation: This is often the rate-determining step of the catalytic cycle.[9] The organostannane (R²-SnR₃) transfers its organic group (R²) to the Pd(II) complex, with the concomitant departure of the halide or pseudohalide with the tin moiety.[8] The precise mechanism of transmetalation can vary, with both open and cyclic transition states being proposed, depending on the substrates and reaction conditions.[1][10] The efficiency of this step is heavily influenced by the nature of the ligands on the palladium and the organic groups on the tin.

-

Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) coupled on the palladium center are eliminated from the coordination sphere, forming the desired C-C bond in the product (R¹-R²).[1][8] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7] This process also occurs with retention of stereochemistry.

Caption: Figure 1. The Catalytic Cycle of the Stille Reaction.

Dissecting the Core Components: A Scientist's Perspective

The success of a Stille coupling hinges on the judicious selection and interplay of its core components. Understanding the nuances of each is paramount for achieving high yields and purity.

The Organostannane (R²-SnR₃)

Organostannanes are the nucleophilic partners in the Stille reaction. Their stability to air and moisture is a significant practical advantage over other organometallics like organoborons (used in Suzuki coupling) which often require basic conditions for activation.[1][11]

-

Transferability of Organic Groups: A crucial aspect of organostannane chemistry is the differential transfer rate of the organic groups attached to the tin atom. The general trend for the rate of transfer from tin to palladium is: alkynyl > alkenyl > aryl > allyl ≈ benzyl >> alkyl.[12] This predictable hierarchy allows for the use of "non-transferable" ligands, typically butyl or methyl groups, which remain bound to the tin while the desired sp²-hybridized group is transferred to the palladium.

-

Toxicity and Handling: A significant drawback of organostannanes is their toxicity.[1][12] Tributyltin and trimethyltin compounds, in particular, are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment. The toxicity generally decreases with increasing size of the alkyl groups.[12] Consequently, the removal of tin byproducts from the final product is a critical consideration in process development.

The Organic Electrophile (R¹-X)

A wide range of organic electrophiles can participate in the Stille reaction, contributing to its broad synthetic utility.

-

Reactivity Trend: The reactivity of the leaving group (X) generally follows the trend: I > Br ≈ OTf >> Cl.[1][13] Aryl and vinyl iodides are the most reactive and are often the electrophiles of choice. Aryl bromides are also widely used, while aryl chlorides are typically less reactive and may require more forcing conditions or specialized catalyst systems.[1]

-

Substrate Scope: The Stille reaction is compatible with a vast array of functional groups on the electrophile, including esters, amides, ketones, aldehydes, and nitriles, making it a powerful tool for late-stage functionalization in complex syntheses.[8] Vinyl halides are common coupling partners, and the reaction generally proceeds with retention of the alkene's stereochemistry.[1] Aryl, heteroaryl, allylic, and benzylic halides are also excellent substrates.[1]

The Palladium Catalyst and Ligands

The choice of the palladium source and its associated ligands is critical for catalytic activity, stability, and substrate scope.

-

Palladium Precursors: Both Pd(0) and Pd(II) complexes can be used as precatalysts.[14] Common Pd(0) sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[15] Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are also frequently employed and are reduced in situ to the active Pd(0) species.[16]

-

The Role of Ligands: Ligands play a multifaceted role in the Stille reaction. They stabilize the palladium center, influence its reactivity, and modulate the substrate scope. Phosphine ligands are the most common class. Electron-rich and sterically bulky phosphines, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tri(2-furyl)phosphine, can significantly accelerate the reaction, particularly for less reactive electrophiles like aryl chlorides.[17] The use of arsine ligands, such as triphenylarsine (AsPh₃), has also been shown to enhance reaction rates.[14]

| Ligand | Common Palladium Precursor | Key Advantages |

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Readily available, versatile for many substrates. |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Pd₂(dba)₃, Pd(OAc)₂ | Highly effective for coupling aryl chlorides and bromides.[17] |

| Tri(2-furyl)phosphine | Pd₂(dba)₃ | Accelerates transmetalation, leading to faster reactions.[18] |

| Triphenylarsine (AsPh₃) | Pd₂(dba)₃ | Can provide significant rate enhancements.[14] |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | PdCl₂(dppf) | Effective for a range of cross-coupling reactions.[7] |

Table 1. Common Ligands and Their Applications in Stille Coupling.

Reaction Optimization and Practical Considerations

Achieving optimal results in a Stille coupling often requires careful consideration of several experimental parameters.

-

Solvents: A range of anhydrous, degassed solvents can be used, with toluene, dioxane, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) being common choices.[19] The choice of solvent can influence reaction rates and the solubility of the reagents. More polar solvents can sometimes accelerate the coupling of less reactive alkyl stannanes.[12]

-

Additives: Certain additives can have a profound impact on the reaction rate and yield.

-

Copper(I) Salts: The addition of stoichiometric or catalytic amounts of copper(I) iodide (CuI) can dramatically accelerate the reaction.[14][15] The exact role of the copper salt is debated, but it is believed to facilitate the transmetalation step, possibly by acting as a scavenger for inhibitory free ligands.[14]

-

Lithium Chloride: LiCl is often added to the reaction mixture, particularly when using triflate electrophiles.[7][15] It is thought to stabilize the Pd(II) intermediate and accelerate the transmetalation step.[10]

-

Fluoride Sources: Cesium fluoride (CsF) can be used to activate the organotin reagent by forming a hypervalent tin species, which is more nucleophilic and undergoes transmetalation more readily.[14]

-

-

Troubleshooting Common Issues:

-

Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the reaction temperature, changing to a more polar solvent, or adding CuI.[19]

-

Homocoupling of Organostannane: This is a common side reaction.[7] It can be minimized by ensuring an inert atmosphere to prevent oxygen-induced decomposition of the catalyst and by carefully controlling the stoichiometry.[12][19]

-

Decomposition of Starting Materials: If sensitive functional groups are present, lower reaction temperatures and the use of more active catalyst systems may be necessary.

-

Mastering the Workflow: A Step-by-Step Protocol

The following is a generalized protocol for a Stille cross-coupling reaction. The specific quantities and conditions should be optimized for each unique set of substrates.

Representative Protocol: Coupling of an Aryl Bromide with an Aryl Stannane

Materials:

-

Aryl bromide (1.0 eq)

-

Aryl stannane (1.1-1.2 eq)

-

Pd(PPh₃)₄ (1-5 mol%)

-

Anhydrous, degassed toluene (to make a ~0.1 M solution)

-

Schlenk flask or oven-dried round-bottom flask with a condenser

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

Reaction Setup: To the reaction flask under an inert atmosphere, add the aryl bromide and the palladium catalyst.

-

Solvent Addition: Add the anhydrous, degassed toluene via syringe.

-